molecular formula C11H16N2O B6192809 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde CAS No. 2648948-49-4

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B6192809
CAS No.: 2648948-49-4
M. Wt: 192.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a ketone or aldehyde, followed by cyclization to form the indazole ring. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

2648948-49-4

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.